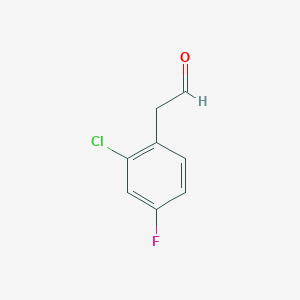

2-(2-Chloro-4-fluorophenyl)acetaldehyde

Description

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXCOWTCRKHIKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695184 | |

| Record name | (2-Chloro-4-fluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864437-19-4 | |

| Record name | (2-Chloro-4-fluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloro-4-fluorophenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Chloro-4-fluorophenyl)acetaldehyde generally involves strategies that introduce the aldehyde function onto a suitably substituted aromatic ring bearing chloro and fluoro substituents. The following synthetic methods are prominent:

-

This method is widely employed for aromatic aldehyde synthesis. It involves the reaction of a chlorofluorobenzene derivative with a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The electrophilic formylation typically occurs at the position activated by the substituents, introducing the aldehyde group.

For this compound, the Vilsmeier reaction is performed on 2-chloro-4-fluorobenzene or its derivatives under controlled temperature (often 0–50 °C) and reaction time (several hours). The reaction is quenched with water or aqueous base, and the aldehyde is extracted and purified.

Chlorination and Subsequent Acylation

An alternative approach involves starting from 2-fluorobenzaldehyde, followed by selective chlorination at the ortho position. The chlorination can be achieved using chlorinating agents such as thionyl chloride (SOCl2) under Lewis acid catalysis (e.g., AlCl3). After chlorination, Friedel-Crafts acylation or related electrophilic substitution reactions introduce the aldehyde group or its precursors.

Reactions with Sodium Methoxide and Potassium Iodide

Another reported method involves nucleophilic substitution reactions where sodium methoxide and potassium iodide are used to convert chlorinated phenols or related precursors into the target aldehyde under basic conditions. This method may offer regioselectivity advantages.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scale, yield, and purity. Continuous flow reactors are increasingly employed to control reaction parameters precisely, minimizing side reactions such as over-oxidation or polymerization.

Key industrial considerations include:

Use of stoichiometric and catalytic amounts of reagents to maximize atom economy.

Temperature control to avoid decomposition of sensitive aldehyde groups.

Use of inert atmospheres (nitrogen or argon) to prevent oxidation.

Implementation of in-line monitoring techniques such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC) to track reaction progress.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 0–80 °C (depending on method) | Lower temps favor selectivity |

| Reaction Time | 6–24 hours | Longer times may increase yield but risk side reactions |

| Catalysts | AlCl3, BF3·Et2O, or Lewis acids | Enhance regioselectivity and rate |

| Solvents | DMF, dichloromethane, or acetonitrile | Polar aprotic solvents preferred |

| Quenching Agents | Water, aqueous NaHCO3 or NaOH | Neutralize reactive intermediates |

| Atmosphere | Nitrogen or argon | Prevent oxidation of aldehyde |

-

NMR Spectroscopy: Proton NMR shows the aldehyde proton resonance typically between 9.5–10.5 ppm. Carbon-13 NMR confirms the aldehyde carbon (~190–200 ppm). Fluorine-19 NMR helps confirm the position of the fluorine substituent on the aromatic ring.

Infrared Spectroscopy (IR): Characteristic carbonyl (C=O) stretch observed around 1700–1750 cm⁻¹. C–F stretching vibrations appear between 1100–1250 cm⁻¹.

Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the substituted aromatic aldehyde.

-

Aldehydes are prone to oxidation and polymerization. Storage under inert gas at low temperature (–20 °C) and in amber containers is recommended. Addition of stabilizers such as butylated hydroxytoluene (BHT) can inhibit radical oxidation.

- Comparative Data Table: Preparation Methods

| Method | Starting Materials | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Vilsmeier-Haack Formylation | 2-chloro-4-fluorobenzene derivatives | DMF, POCl3 | 0–50 °C, 6–12 h | 65–85 | High regioselectivity, well-established | Sensitive to moisture, requires careful quenching |

| Chlorination + Acylation | 2-fluorobenzaldehyde | SOCl2, AlCl3 | 60–80 °C, 12–24 h | 50–70 | Direct chlorination, scalable | Possible over-chlorination, side reactions |

| Sodium Methoxide Reaction | Chlorinated phenols | NaOMe, KI | Reflux, several hours | 40–60 | Mild conditions | Lower yields, limited substrate scope |

The preparation of this compound is effectively achieved by electrophilic aromatic substitution methods, primarily the Vilsmeier-Haack formylation of appropriately substituted chlorofluorobenzenes. Alternative routes such as chlorination followed by acylation and nucleophilic substitution reactions provide complementary strategies, each with distinct advantages and limitations.

Industrial synthesis favors methods that allow precise control over reaction parameters and minimize side products, often employing continuous flow processes and in-line analytical monitoring. Optimization of reaction conditions such as temperature, catalyst choice, and reaction time is crucial to maximize yield and purity.

Analytical techniques including NMR, IR, and mass spectrometry are essential for confirming the structure and purity of the synthesized aldehyde. Stability considerations necessitate careful handling and storage to prevent degradation.

This comprehensive understanding of preparation methods enables efficient synthesis of this compound for its use as a valuable intermediate in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol; lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 2-(2-Chloro-4-fluorophenyl)acetic acid.

Reduction: 2-(2-Chloro-4-fluorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-(2-Chloro-4-fluorophenyl)acetaldehyde is primarily used as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals by providing a versatile framework for further functionalization.

- The compound's structure allows for various reactions, including nucleophilic substitutions and condensation reactions, making it a valuable building block in synthetic organic chemistry.

Medicinal Chemistry

Precursor for Drug Development

- Research indicates that this compound can serve as a precursor for synthesizing therapeutic agents targeting neurological and inflammatory diseases. Its unique structural properties enable the modification of pharmacologically active compounds.

- Ongoing studies are investigating its potential as an active pharmaceutical ingredient (API) due to its favorable interaction with biological targets.

Biological Applications

Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting cellular processes or inhibiting essential enzymes in microbial cells.

- Case studies have shown that derivatives of this compound can inhibit biofilm formation, which is critical in treating chronic infections.

Antitumor Activity

- The compound's structural features suggest potential antitumor activity. Similar compounds have demonstrated cytotoxic effects against several cancer cell lines, indicating that this compound may also possess similar properties.

- Research has focused on its effectiveness against specific cancer types, revealing promising results in inhibiting tumor growth.

Activity Summary Table

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Escherichia coli | TBD | Further studies needed |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Antimicrobial Evaluation

- In vitro studies have been conducted to assess the antimicrobial efficacy of derivatives related to this compound, highlighting its potential as a lead compound for developing new antibiotics.

Cytotoxicity Assays

- Research focusing on the cytotoxic effects of structurally similar compounds has provided insights into the influence of substituents on biological activity, suggesting that further modifications to the acetaldehyde structure could enhance its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of aldehydes. The molecular targets and pathways involved can vary, but typically include aldehyde dehydrogenases and reductases .

Comparison with Similar Compounds

2-(2-Chloro-4-fluorophenyl)acetic Acid

Methyl 2-(2-chloro-4-fluorophenyl)acetate

2-(2-Chloro-4-fluorophenyl)acetamide

- CAS : 306937-35-9 .

- Melting Point : 171°C .

- Key Differences : Aldehyde group replaced with an amide (-CONH₂).

- Safety : Classified as an irritant (Hazard Code Xi, Xn) .

Positional and Halogenation Isomers

2-(3-Chlorophenyl)acetaldehyde vs. 2-(4-Chlorophenyl)acetaldehyde

2-Chloro-2-phenylacetaldehyde

- GC Retention Time : Shorter than 2-(3-chlorophenyl)- and 2-(4-chlorophenyl)acetaldehyde due to lower boiling points .

- Differentiation : Mass spectral patterns and retention time discrepancies (e.g., 6.2 min vs. 6.7–6.8 min) distinguish it from positional isomers .

Pharmacologically Relevant Derivatives

2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride

2-Chloro-N-(4-fluorophenyl)acetamide

- Crystallography : Forms intramolecular hydrogen bonds (C–H⋯O) and infinite chains via N–H⋯O interactions in the solid state .

- Relevance : Demonstrates how halogen and functional group placement influence supramolecular packing.

Comparative Data Table

Research Implications and Gaps

Biological Activity

2-(2-Chloro-4-fluorophenyl)acetaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chloro and fluorine substitution on a phenyl ring attached to an acetaldehyde group. This unique substitution pattern influences its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Cell Membrane Disruption : It has been suggested that the compound can affect cell membrane integrity, leading to cell death in susceptible organisms.

- Apoptosis Induction : Research indicates that it may trigger apoptotic pathways in cancer cells, promoting programmed cell death through mitochondrial pathways and caspase activation .

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antimicrobial agents.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 20 |

| Escherichia coli | 16 µg/mL | 25 |

| Pseudomonas aeruginosa | 64 µg/mL | 18 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial therapies.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies indicate that it can inhibit the growth of various cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis via caspase activation |

| HepG2 (Liver Cancer) | 12.3 | Disrupts mitochondrial function |

| A549 (Lung Cancer) | 20.1 | Interferes with tubulin polymerization |

These findings highlight its potential as a therapeutic agent in cancer treatment, warranting further exploration into its efficacy and safety profiles .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Joksimović et al. demonstrated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The compound showed lower cytotoxicity towards human cells while effectively inhibiting microbial growth, suggesting a favorable therapeutic index .

- Anticancer Mechanisms : Research published in MDPI indicated that treatment with this compound led to increased levels of pro-apoptotic proteins in cancer cells, confirming its role in promoting apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-Chloro-4-fluorophenyl)acetaldehyde, and how can purity be optimized?

- Methodology : The compound can be synthesized via oxidation of 2-(2-chloro-4-fluorophenyl)ethanol using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO). Reduction of the corresponding nitrile or ester precursor using LiAlH or NaBH may also yield the aldehyde. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Impurities like unreacted precursors or over-oxidized products (e.g., carboxylic acids) must be monitored via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- H NMR : Look for the aldehyde proton signal at δ 9.5–10.5 ppm (singlet) and aromatic protons in the δ 7.0–8.0 ppm range. The methylene group (CH) adjacent to the aldehyde appears as a triplet near δ 3.5–4.0 ppm.

- IR : A strong absorption band at ~1720 cm confirms the aldehyde C=O stretch. C-F and C-Cl stretches appear at 1100–1200 cm and 600–800 cm, respectively.

- MS : The molecular ion peak (M) should correspond to the molecular weight (168.58 g/mol), with fragmentation peaks at m/z 139 (loss of CHO) and m/z 111 (loss of Cl) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodology : The aldehyde group undergoes nucleophilic addition (e.g., Grignard reagents to form secondary alcohols) and condensation reactions (e.g., with hydrazines to form hydrazones). The chlorine atom on the aromatic ring can participate in SNAr reactions with strong nucleophiles (e.g., amines under basic conditions). Fluorine’s electron-withdrawing effect enhances the electrophilicity of the aldehyde, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions (e.g., over-oxidation or polymerization) during synthesis?

- Methodology :

- Temperature Control : Maintain reactions below 0°C during oxidation steps to prevent aldehyde decomposition.

- Stabilization : Add stabilizers like hydroquinone or BHT to inhibit radical-mediated polymerization.

- Catalyst Selection : Use milder oxidizing agents (e.g., TEMPO/NaClO) instead of Cr(VI)-based reagents to reduce over-oxidation risks.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track aldehyde formation in real time .

Q. What challenges arise in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?

- Methodology : The compound’s low melting point and hygroscopicity complicate crystallization. Strategies include:

- Solvent Selection : Use mixed solvents (e.g., dichloromethane/pentane) for slow evaporation.

- Cryocrystallography : Flash-freeze crystals in liquid N to stabilize the structure.

- SHELX Refinement : Employ SHELXL for structure refinement, accounting for disorder in the aldehyde group or halogen atoms. Hydrogen bonding patterns (e.g., C=O⋯H interactions) should be analyzed to validate the crystal packing .

Q. How does the electronic effect of the 2-chloro-4-fluoro substitution influence the compound’s reactivity in comparison to other halogenated analogs?

- Methodology : The ortho -chloro and para -fluoro substituents create a strong electron-withdrawing effect, increasing the electrophilicity of the aldehyde group. This enhances reactivity in nucleophilic additions but may reduce stability in protic solvents. Comparative studies with analogs (e.g., 2-chloro-4-methyl or 2-fluoro-4-chloro derivatives) can be conducted using DFT calculations (e.g., Fukui indices) to map electronic distributions .

Q. What strategies are effective in resolving contradictory data from biological activity assays (e.g., inconsistent IC values in enzyme inhibition studies)?

- Methodology :

- Purity Verification : Reassess compound purity via HPLC-MS to rule out impurities affecting results.

- Assay Conditions : Standardize buffer pH, temperature, and solvent (e.g., DMSO concentration ≤1%).

- Control Experiments : Use known inhibitors (positive controls) and validate enzyme activity post-incubation.

- Statistical Analysis : Apply ANOVA or Grubbs’ test to identify outliers in replicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.